1-Methyl-4-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is a chemical compound with the molecular formula and a molecular weight of 207.20 g/mol. It is classified as a pyrazole derivative, which is a five-membered ring compound containing two adjacent nitrogen atoms. This compound is notable for its trifluoromethyl group, which can significantly influence its chemical properties and biological activity.
The synthesis of 1-Methyl-4-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine typically involves several steps, including:
The detailed technical aspects of these reactions depend on the specific reagents and conditions used, which can vary significantly across different synthetic pathways.
The molecular structure of 1-Methyl-4-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine can be represented using various chemical notation systems:
Nc1cc(n[nH]1)-c2ccc(cc2)C(F)(F)F
HZZRLYJWBJHZHU-UHFFFAOYSA-N
The structure features a pyrazole ring substituted with a trifluoromethyl group at one position and alkyl groups at others, contributing to its unique chemical reactivity and potential applications.
1-Methyl-4-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine can participate in various chemical reactions typical for pyrazole derivatives:
These reactions are crucial for modifying the compound to develop derivatives with enhanced biological activities.
The mechanism of action for 1-Methyl-4-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine in biological systems is not fully elucidated but may involve:
Further studies are required to clarify its precise mechanisms and identify potential therapeutic targets.
Key physical and chemical properties of 1-Methyl-4-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine include:
These properties are essential for understanding its behavior in various environments and applications.
1-Methyl-4-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine has potential applications in several scientific fields:
CAS No.: 119752-76-0
CAS No.: 478-94-4
CAS No.: 65618-21-5
CAS No.: 92292-84-7
CAS No.: 2889-26-1
CAS No.: